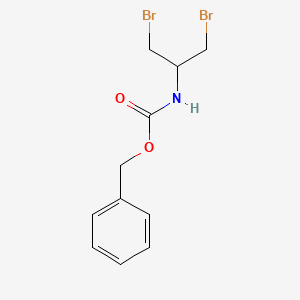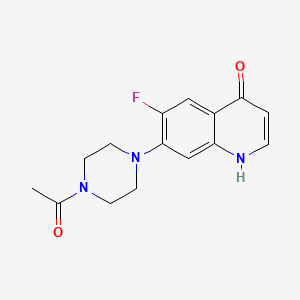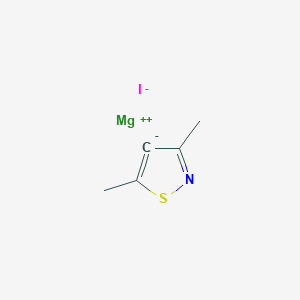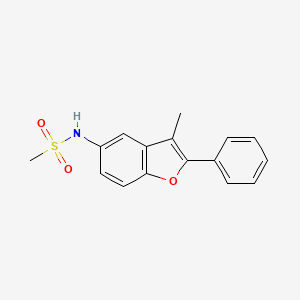methanone CAS No. 112380-66-2](/img/structure/B14298376.png)
[2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is a complex organic compound that features an imidazole ring substituted with a phenyl group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone typically involves the formation of the imidazole ring followed by the introduction of the phenyl and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in many biological molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The phenyl and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2,4-Dimethyl-phenyl]-[4-methylsulfanyl-phenyl]-methanone
- [3,4-Dimethyl-phenyl]-[4-phenoxy-phenyl]-methanone
- [4-Methoxy-phenyl]-[2,4,6-trimethyl-phenyl]-methanone
Uniqueness
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is unique due to the presence of both the imidazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .
Propriétés
Numéro CAS |
112380-66-2 |
|---|---|
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
(2,2-dimethyl-5-methylsulfanylimidazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H14N2OS/c1-13(2)14-10(12(15-13)17-3)11(16)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
HMYRXOSLMUOTBU-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(C(=N1)SC)C(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)


![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)

![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)


